![molecular formula C14H22N6O2S B2878895 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide CAS No. 1210342-70-3](/img/structure/B2878895.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a fused pyrazole and pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized by reactions of pyrrolidine with 2-chloropyrimidine . Another method involves the formation of the pyrrolidine ring from acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and a sulfonamide group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including reactions with (hetero)aromatic C-nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule .Scientific Research Applications
Antibacterial Applications
Research into heterocyclic compounds containing a sulfonamido moiety, including structures similar to N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide, has shown promise in antibacterial applications. The synthesis of novel heterocyclic compounds has aimed at creating effective antibacterial agents. Some of these compounds have demonstrated high activities against bacterial strains, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Catalysis and Chemical Synthesis
Sulfonamides, including those with structures akin to the chemical , have found applications in catalysis and chemical synthesis. For instance, the development of a parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides demonstrates the utility of sulfonamide derivatives in facilitating chemical reactions. This reactivity extends to the synthesis of other heterocyclic sulfonyl fluorides, proving essential in the creation of various pharmacologically relevant compounds (Tucker, Chenard, & Young, 2015).
Conformational and Interaction Studies
The conformational stabilities and intramolecular interactions of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been the subject of computational studies. These studies, using density functional theory, have provided insights into the molecular conformations and π–π interactions, which are critical for understanding the chemical and biological properties of these molecules (Yadava, Singh, & Roychoudhury, 2011).
Anticancer Activity
Compounds structurally related to this compound have been evaluated for their potential anticancer activities. Specifically, a series of sulfonamide derivatives bearing biologically active moieties such as pyrazole, pyrimidine, and pyridine have shown promising anticancer activity against human tumor breast cell lines, suggesting the therapeutic potential of these sulfonamide derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Drug Metabolism Studies
The application of biocatalysis to drug metabolism has involved using compounds with sulfonamide groups for preparing mammalian metabolites of drugs. This approach has allowed for the generation of metabolites that could be used to better understand the metabolic pathways of drugs in preclinical and clinical studies, highlighting the role of sulfonamide derivatives in pharmacokinetic research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Mechanism of Action
Target of Action
Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It can be inferred from similar compounds that the interaction with its targets leads to the inhibition or modulation of these targets, resulting in changes in cellular signaling and function .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that the compound may affect pathways related to pain perception (via the vanilloid receptor 1), growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Based on the targets it interacts with, it can be inferred that the compound may have effects on pain perception, growth and metabolic processes, and various cellular functions .
Future Directions
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-2-9-23(21,22)18-5-8-20-14-12(10-17-20)13(15-11-16-14)19-6-3-4-7-19/h10-11,18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUIFCAPXTGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
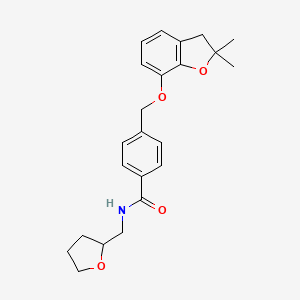

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2878816.png)
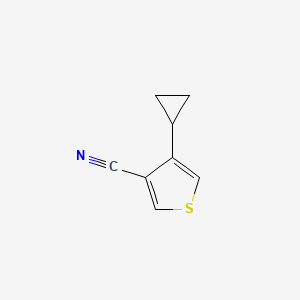
![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2878820.png)
![2-Methyl-4-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1,3-oxazole](/img/structure/B2878821.png)
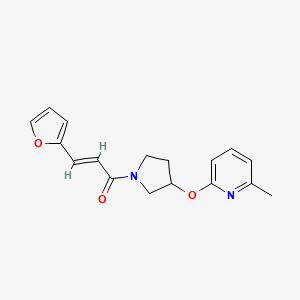
![1-(Thian-4-yl)-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2878828.png)
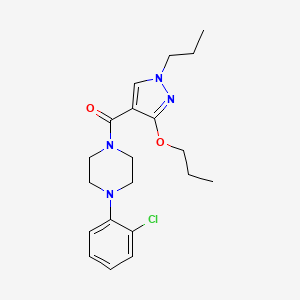
![(Z)-4-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878830.png)
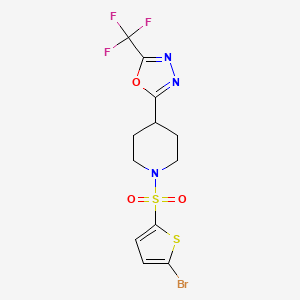
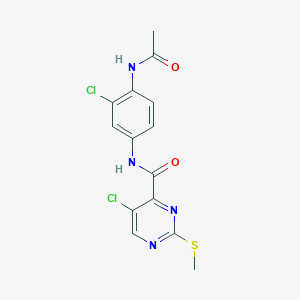
![(3-bromophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2878834.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2878835.png)
